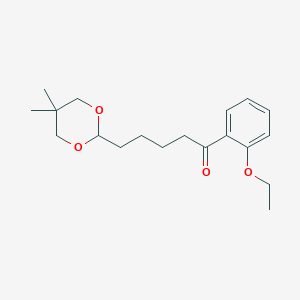

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline” is similar to the one you’re asking about . It has a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol . The IUPAC name for this compound is 3-(5,5-dimethyl-1,3-dioxan-2-yl)aniline .

Chemical Reactions Analysis

The synthesis of “N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids” involves reactions with 3-(5,5-dimethyl-1,3-dioxane-2-yl)propanal . This might give some insight into the types of reactions that “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxyvalerophenone” could undergo.

Physical And Chemical Properties Analysis

The related compound “3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline” has a molecular weight of 207.27 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 207.125928785 g/mol .

Scientific Research Applications

Solar Cell Application

One of the significant applications of compounds related to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone is in the field of solar energy. A study by Jørgensen and Krebs (2005) focused on the synthesis of new monomers for the stepwise synthesis of oligophenylenevinylenes (OPVs), a class of compounds closely related to this compound. These compounds were then tested as active materials in photovoltaic cells, showing conversion efficiencies in the range of 0.5-1%, which highlights their potential in the development of plastic solar cells (Jørgensen & Krebs, 2005).

Synthesis and Structural Analysis

The compound and its derivatives are also valuable in synthetic chemistry for creating new molecular structures. Kuhn et al. (2003) synthesized a derivative, 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3-dioxan-5-yl}pyridinium ylide, revealing its crystal structure and confirming the betaine nature of the compound. This synthesis contributes to the broader understanding of the structural dynamics of these types of compounds (Kuhn, Al-Sheikh, & Steimann, 2003).

Anti-inflammatory Applications

In the field of medicinal chemistry, derivatives of this compound have been explored for their potential anti-inflammatory properties. Li et al. (2008) synthesized a series of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, which exhibited significant anti-inflammatory activities, surpassing even the standard reference drug aspirin in certain instances. This research highlights the compound’s relevance in developing novel anti-inflammatory drugs (Li et al., 2008).

Catalysis and Polymer Chemistry

The compound and its derivatives have applications in catalysis and polymer chemistry as well. Deutsch et al. (2007) investigated the acid-catalysed condensation of glycerol with derivatives of [1,3]dioxan, a similar compound, to create potential novel platform chemicals, particularly [1,3]dioxan-5-ols. This study contributes to the understanding of glycerol conversion processes in the creation of new chemicals (Deutsch, Martin, & Lieske, 2007).

Pharmaceutical Applications

In pharmaceutical research, modifications of the compound's structure have been studied for their potential therapeutic applications. For example, Fensome et al. (2008) explored derivatives of the compound in the context of progesterone receptor modulators, which could be used for various female healthcare applications, including contraception and treatment of certain breast cancers (Fensome et al., 2008).

Properties

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-4-21-17-11-7-5-9-15(17)16(20)10-6-8-12-18-22-13-19(2,3)14-23-18/h5,7,9,11,18H,4,6,8,10,12-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJNKIHKNANWTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CCCCC2OCC(CO2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646000 |

Source

|

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-78-7 |

Source

|

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1360714.png)

![7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1360715.png)

![4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1360717.png)